N-1-adamantyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine-1-carboxamide
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Overview
Description
N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, nitro, phenylethyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of adamantane derivatives followed by nitration and subsequent amination reactions. The final step often includes the coupling of the piperazine moiety with the nitro-phenylethyl intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted phenylethyl compounds, and various functionalized piperazine derivatives .
Scientific Research Applications
N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and piperazine-based molecules. Examples include:
- N-(2-adamantan-1-ylethyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)acetamide
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .
Uniqueness
N-(ADAMANTAN-1-YL)-4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H37N5O3 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C29H37N5O3/c35-28(31-29-18-22-14-23(19-29)16-24(15-22)20-29)33-12-10-32(11-13-33)25-6-7-27(34(36)37)26(17-25)30-9-8-21-4-2-1-3-5-21/h1-7,17,22-24,30H,8-16,18-20H2,(H,31,35) |
InChI Key |
KWPFOGHUMQSHES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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